molecular formula C8H14N2O3 B053793 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) CAS No. 122170-10-9

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)

Cat. No. B053793
M. Wt: 186.21 g/mol
InChI Key: PRKXAXOXJPZEJR-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI), also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the development and progression of various diseases, including cancer, diabetic complications, and cardiovascular diseases. Therefore, 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been proposed as a potential therapeutic agent for these diseases.

Mechanism Of Action

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, angiogenesis, and inflammation.

Biochemical And Physiological Effects

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals.

Advantages And Limitations For Lab Experiments

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in lab experiments.

Future Directions

For research include developing more potent and selective PKC inhibitors, evaluating the combination therapy with other drugs, and exploring the potential therapeutic applications of 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in other diseases.

Synthesis Methods

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 can be synthesized by reacting 3-methoxy-6-(1-methylethyl)indole with maleic anhydride in the presence of a catalyst, followed by cyclization with piperazine. The final product is obtained by selective reduction of the double bond in the maleimide ring.

properties

CAS RN

122170-10-9

Product Name

2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1

InChI Key

PRKXAXOXJPZEJR-XNCJUZBTSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC

SMILES

CC(C)C1C(=O)NC(C(=O)N1)OC

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)OC

Origin of Product

United States

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